molecular formula CH3O B14625472 Methyl radical, hydroxy-d1 CAS No. 58456-46-5

Methyl radical, hydroxy-d1

Cat. No.: B14625472
CAS No.: 58456-46-5
M. Wt: 32.040 g/mol
InChI Key: CBOIHMRHGLHBPB-VMNATFBRSA-N
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Description

(~2~H)Hydroxymethyl is a chemical compound that features a hydroxymethyl group (-CH₂OH) attached to a hydrogen atom. This compound is significant in various chemical reactions and industrial processes due to its reactivity and versatility. The hydroxymethyl group is a common functional group in organic chemistry, often involved in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing (~2~H)Hydroxymethyl involves the reaction of formaldehyde with active C-H and N-H bonds. For example, the reaction of formaldehyde with acetaldehyde produces pentaerythritol, a compound containing multiple hydroxymethyl groups . Another method involves the use of silylmethyl Grignard reagents, which react with ketones to form hydroxymethylated products .

Industrial Production Methods

In industrial settings, the hydroxymethylation of acetaldehyde with formaldehyde is a well-established process. This reaction is used to produce pentaerythritol, which is an important intermediate in the manufacture of alkyd resins, varnishes, and explosives . The process typically involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(~2~H)Hydroxymethyl undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, Grignard reagents, and oxidizing agents such as potassium permanganate or chromium trioxide . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of (~2~H)Hydroxymethyl can produce formaldehyde or formic acid, while its reduction can yield methanol .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (~2~H)Hydroxymethyl include:

Uniqueness

(~2~H)Hydroxymethyl is unique due to its simple structure and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable intermediate in organic synthesis and industrial processes .

Properties

CAS No.

58456-46-5

Molecular Formula

CH3O

Molecular Weight

32.040 g/mol

InChI

InChI=1S/CH3O/c1-2/h2H,1H2/i2D

InChI Key

CBOIHMRHGLHBPB-VMNATFBRSA-N

Isomeric SMILES

[2H]O[CH2]

Canonical SMILES

[CH2]O

Origin of Product

United States

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